molecular formula C14H11N3O B7471436 2-Methyl-8-pyrazin-2-yloxyquinoline

2-Methyl-8-pyrazin-2-yloxyquinoline

Cat. No. B7471436
M. Wt: 237.26 g/mol
InChI Key: BTQKEIVIKRZLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-8-pyrazin-2-yloxyquinoline (MPQ) is a chemical compound with a complex structure that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Methyl-8-pyrazin-2-yloxyquinoline in cancer cells is not fully understood. However, it is believed that this compound acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, this compound can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has also been shown to exhibit antimicrobial activity against various bacteria and fungi. Furthermore, this compound has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Methyl-8-pyrazin-2-yloxyquinoline for lab experiments is its relatively simple synthesis method. Furthermore, this compound is stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-Methyl-8-pyrazin-2-yloxyquinoline. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of interest is the investigation of the mechanism of action of this compound in cancer cells. Furthermore, there is a need for more studies to evaluate the safety and efficacy of this compound in vivo, which could pave the way for its use as a potential anticancer drug. Finally, the potential applications of this compound in other fields, such as materials science and environmental science, should also be explored.
Conclusion
In conclusion, this compound is a complex chemical compound that has shown promising applications in various fields, particularly in medicinal chemistry. Its antitumor activity, antimicrobial activity, and antioxidant properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo. With further research, this compound could potentially be developed into a useful drug for the treatment of cancer and other diseases.

Synthesis Methods

2-Methyl-8-pyrazin-2-yloxyquinoline can be synthesized through a multistep reaction process. The first step involves the condensation of 2-methylquinoline with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with an alkali metal carbonate to yield this compound.

Scientific Research Applications

2-Methyl-8-pyrazin-2-yloxyquinoline has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has been found to exhibit potent antitumor activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

2-methyl-8-pyrazin-2-yloxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-5-6-11-3-2-4-12(14(11)17-10)18-13-9-15-7-8-16-13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQKEIVIKRZLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=NC=CN=C3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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